molecular formula C12H7F3O2 B11868032 1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde

1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde

Cat. No.: B11868032
M. Wt: 240.18 g/mol
InChI Key: CTLITDXCKPBZQS-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde is an organic compound with the molecular formula C12H7F3O2 It is a derivative of naphthalene, where a trifluoromethoxy group is attached to the first carbon and a carboxaldehyde group is attached to the sixth carbon of the naphthalene ring

Preparation Methods

The synthesis of 1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde can be achieved through several synthetic routes. One common method involves the introduction of the trifluoromethoxy group via a nucleophilic substitution reaction. This can be followed by formylation to introduce the carboxaldehyde group. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include 1-(Trifluoromethoxy)naphthalene-6-carboxylic acid and 1-(Trifluoromethoxy)naphthalene-6-methanol.

Scientific Research Applications

1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: Used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde can be compared with similar compounds such as:

    1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde: Similar structure but with the carboxaldehyde group at the fifth position.

    1-(Trifluoromethoxy)naphthalene-7-carboxaldehyde: Similar structure but with the carboxaldehyde group at the seventh position.

    1-(Trifluoromethoxy)naphthalene-8-carboxaldehyde: Similar structure but with the carboxaldehyde group at the eighth position. The uniqueness of this compound lies in the specific positioning of the functional groups, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H7F3O2

Molecular Weight

240.18 g/mol

IUPAC Name

5-(trifluoromethoxy)naphthalene-2-carbaldehyde

InChI

InChI=1S/C12H7F3O2/c13-12(14,15)17-11-3-1-2-9-6-8(7-16)4-5-10(9)11/h1-7H

InChI Key

CTLITDXCKPBZQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=O)C(=C1)OC(F)(F)F

Origin of Product

United States

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